

Application Notes and Protocols for the Analytical Quantification of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Disperse red 73	
Cat. No.:	B103122	Get Quote

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Introduction

Disperse Red 73 (C.I. 11116) is a monoazo disperse dye used in the textile industry for dyeing polyester fibers. Accurate and reliable quantification of this dye is essential for quality control, environmental monitoring of textile effluents, and toxicological studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of **Disperse Red 73** using High-Performance Liquid Chromatography (HPLC) with UV-Visible detection and UV-Visible Spectrophotometry.

Analytical Methods Overview

Two primary methods are detailed for the quantification of **Disperse Red 73**:

- High-Performance Liquid Chromatography (HPLC-UV): A highly sensitive and selective
 method that separates Disperse Red 73 from other components in a sample matrix before
 quantification. This technique is ideal for complex samples such as textile wastewater and
 extracts from dyed fabrics.
- UV-Visible (UV-Vis) Spectrophotometry: A simpler and more rapid method for determining
 the concentration of the dye in a clear solution by measuring its absorbance of light at a
 specific wavelength. This method is suitable for relatively pure samples or for initial
 screening purposes.



Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for the analytical methods described. These values are based on published data for **Disperse Red 73** and similar disperse dyes and should be validated in your laboratory for your specific application.

Parameter	HPLC-UV	UV-Vis Spectrophotometry
Linearity (r²)	>0.99	Typically >0.99
Limit of Detection (LOD)	Method dependent, can reach low ng/mL levels	Method dependent, typically in the μg/mL range
Limit of Quantification (LOQ)	Method dependent, can reach low ng/mL levels	Method dependent, typically in the μg/mL range
Wavelength (λmax)	254 nm	~500-520 nm (in organic solvent)
Matrix	Textile Wastewater, Textile Extracts	Aqueous Solutions, Organic Solvents
Selectivity	High	Low to Moderate
Throughput	Moderate to High	High

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the accurate quantification of dyes in various matrices.

Experimental Workflow: HPLC-UV Analysis





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Caption: Workflow for the quantification of Disperse Red 73 using HPLC-UV.

Experimental Protocol: HPLC-UV

This protocol is adapted from a method for the determination of **Disperse Red 73** in industrial textile wastewater.

- 1. Instrumentation:
- HPLC system with a gradient pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- 2. Reagents and Materials:
- Disperse Red 73 reference standard.
- Methanol (HPLC grade).
- Water (HPLC grade).
- · Methylene chloride (for extraction).
- Syringe filters (0.45 μm).
- 3. Standard Preparation:
- Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of Disperse
 Red 73 reference standard and dissolve it in methanol to prepare a stock solution.



- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 2, 5, 10, 20 μg/mL).
- 4. Sample Preparation:
- From Textile Wastewater:
 - Perform a liquid-liquid extraction of the wastewater sample with methylene chloride. A high recovery of 99.89% has been reported for **Disperse Red 73** using this solvent.[1]
 - Evaporate the methylene chloride extract to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of mobile phase.
 - Filter the reconstituted sample through a 0.45 μm syringe filter before injection.
- From Textile Fabrics:
 - Accurately weigh a small piece of the dyed fabric.
 - Extract the dye using a suitable solvent such as methanol or a mixture of methanol and water. Sonication or heating can enhance extraction efficiency.
 - $\circ~$ Filter the extract through a 0.45 μm syringe filter.
 - Dilute the extract with the mobile phase if necessary to fall within the calibration range.
- 5. Chromatographic Conditions:
- Mobile Phase: Methanol and Water (60:40 v/v) with gradient elution.[1]
- Flow Rate: 0.8 mL/min.[1]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
- Detection Wavelength: 254 nm.[1]
- Injection Volume: 10-20 μL.



6. Quantification:

- Construct a calibration curve by plotting the peak area of the Disperse Red 73 standard injections against their known concentrations.
- Perform a linear regression analysis on the calibration curve.
- Determine the concentration of **Disperse Red 73** in the sample by comparing its peak area to the calibration curve. The retention time for **Disperse Red 73** has been reported to be in the range of 3.452-3.770 minutes under these conditions.[1]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a quick and straightforward method for quantifying **Disperse Red 73** in simple matrices.

Experimental Workflow: UV-Vis Spectrophotometry



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Caption: Workflow for the quantification of **Disperse Red 73** using UV-Vis Spectrophotometry.

Experimental Protocol: UV-Vis Spectrophotometry

- 1. Instrumentation:
- Double-beam UV-Vis spectrophotometer.
- Quartz cuvettes (1 cm path length).
- 2. Reagents and Materials:



- Disperse Red 73 reference standard.
- A suitable solvent in which **Disperse Red 73** is soluble (e.g., methanol, acetone, or ethanol).
- 3. Standard Preparation:
- Stock Standard Solution (e.g., 100 µg/mL): Prepare a stock solution as described in the HPLC protocol using a suitable solvent.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20 μg/mL).
- 4. Sample Preparation:
- Dissolve the sample containing Disperse Red 73 in the same solvent used for the standards.
- If the sample is a solid, accurately weigh it before dissolving.
- Dilute the sample solution as necessary to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 to 1.0).
- 5. Measurement:
- Determine λmax: Scan a standard solution of Disperse Red 73 across the UV-Visible spectrum (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax).
- Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.
- Sample Measurement: Measure the absorbance of the prepared sample solution at λmax.
- 6. Quantification:
- Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c), where y is absorbance and x is concentration.

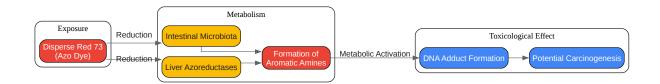


 Use the equation of the line to calculate the concentration of Disperse Red 73 in the unknown sample based on its absorbance.

Toxicological Significance of Azo Dye Metabolism

Azo dyes, including **Disperse Red 73**, can undergo metabolic reduction of the azo bond (-N=N-) to form aromatic amines. This biotransformation can be carried out by azoreductases present in the liver and, significantly, by the intestinal microbiota.[2][3] Some of the resulting aromatic amines are known or suspected carcinogens.[3] Understanding this metabolic pathway is crucial for assessing the toxicological risk of these dyes.

Signaling Pathway: Metabolic Activation of Azo Dyes



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